molecular formula C7H15NO2 B1295080 Methyl L-isoleucinate CAS No. 2577-46-0

Methyl L-isoleucinate

Cat. No.: B1295080
CAS No.: 2577-46-0
M. Wt: 145.2 g/mol
InChI Key: YXMMTUJDQTVJEN-WDSKDSINSA-N
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Description

Methyl L-isoleucinate is an organic compound with the molecular formula C7H15NO2. It is a derivative of the amino acid isoleucine, where the carboxyl group is esterified with methanol. This compound is a colorless, transparent liquid and is known for its role in various biochemical and industrial applications .

Mechanism of Action

    Target of Action

    L-isoleucine, a compound structurally similar to Methyl L-isoleucinate, is an essential amino acid used in the biosynthesis of proteins . It’s likely that this compound might interact with similar targets.

    Mode of Action

    As an amino acid, L-isoleucine is incorporated into proteins, influencing their structure and function . This compound might have a similar mode of action.

    Biochemical Pathways

    L-isoleucine is involved in several metabolic pathways, including protein synthesis and glucose-alanine cycle . This compound might be involved in similar pathways.

    Pharmacokinetics

    Amino acids like L-isoleucine are absorbed by the small intestine and transported to the liver where they can be used for protein synthesis or energy production . The ADME properties of this compound might be similar.

    Result of Action

    The incorporation of amino acids like L-isoleucine into proteins can influence cellular functions, including cell growth, repair, and maintenance . This compound might have similar effects.

    Action Environment

    The action of amino acids can be influenced by various factors, including pH, temperature, and the presence of other molecules . These factors might also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl L-isoleucinate can be synthesized through the esterification of L-isoleucine with methanol. One common method involves reacting methyl formate with L-isoleucine under acidic conditions to produce this compound . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of L-isoleucine and methanol into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated, and the product is distilled to obtain pure this compound. The efficiency of this process is enhanced by optimizing reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Methyl L-isoleucinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Methyl L-isoleucinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl L-isoleucinate can be compared with other similar compounds such as:

  • Methyl L-valine ester
  • Methyl L-leucinate
  • Methyl L-alanine ester

Uniqueness: this compound is unique due to its specific structure and the presence of a branched-chain amino acid moiety. This structural feature imparts distinct biochemical properties, making it valuable in various applications. Compared to its analogs, this compound exhibits unique reactivity and interaction with biological systems .

By understanding the detailed aspects of this compound, researchers and industry professionals can better utilize this compound in their respective fields

Properties

IUPAC Name

methyl (2S,3S)-2-amino-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMMTUJDQTVJEN-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18598-74-8 (hydrochloride)
Record name Isoleucine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40948634
Record name Methyl isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2577-46-0
Record name L-Isoleucine, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2577-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoleucine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-isoleucinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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